molecular formula C16H10F2N2O3 B1666752 Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy- CAS No. 126048-33-7

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-

Cat. No. B1666752
M. Wt: 316.26 g/mol
InChI Key: FYDPXVSFSSBHGW-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AL-3152 is a bio-active chemical.

Scientific Research Applications

Synthesis and Structural Characterization

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione has been studied for its synthesis and structural characterization. It undergoes alkaline hydrolysis leading to ring opening and the formation of (9H-fluorene-9-yl) urea. Both the original compound and its hydrolysis product have been analyzed for their crystal structures, revealing similarities in bond lengths and angles even after the hydantoin ring opening. The structural details of these compounds are significant for understanding their potential applications in various fields (Todorov, Nikolova, Naydenova, & Shivachev, 2012).

Aldose Reductase Inhibition Activity

Research has explored the potential of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione derivatives as aldose reductase inhibitors. This enzyme is a target in the management of diabetic complications. Some derivatives have shown significant inhibitory activity against aldose reductase, highlighting their potential in therapeutic applications (Bovy et al., 1988).

Pharmaceutical Applications

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione and its derivatives have been investigated for their pharmaceutical applications, particularly as aldose reductase inhibitors. This enzyme plays a crucial role in diabetic complications, and inhibitors can be beneficial in managing such conditions. The compound's efficacy in reducing sorbitol accumulation in diabetic rats and its high activity in lens and sciatic nerve suggest its potential as a therapeutic agent (Griffin, Mcnatt, Chandler, & York, 1987).

Synthesis of Novel Derivatives

Novel derivatives of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione have been synthesized, such as those with (9H-fluoren-9-ylamino) carbonylaminomethylphosphonic acid. These derivatives are synthesized using specific methods, and their structures are characterized by various spectroscopic techniques. Such research expands the chemical diversity and potential applications of this compound class (Todorov, Naydenova, Popova, & Troev, 2008).

properties

CAS RN

126048-33-7

Product Name

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-

Molecular Formula

C16H10F2N2O3

Molecular Weight

316.26 g/mol

IUPAC Name

2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C16H10F2N2O3/c1-23-12-6-8(18)5-11-13(12)9-3-2-7(17)4-10(9)16(11)14(21)19-15(22)20-16/h2-6H,1H3,(H2,19,20,21,22)

InChI Key

FYDPXVSFSSBHGW-MRXNPFEDSA-N

Isomeric SMILES

COC1=CC(=CC2=C1C3=C([C@]24C(=O)NC(=O)N4)C=C(C=C3)F)F

SMILES

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F

Canonical SMILES

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2,7-difluoro-4-methoxyspiro-(9H-fluorene-9,4'-imidazolidine)-2',5'-dione
AL 3152
AL-3152
ALO 3152
ALO-3152

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-
Reactant of Route 2
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-
Reactant of Route 3
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-
Reactant of Route 4
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-
Reactant of Route 5
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-
Reactant of Route 6
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-

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